molecular formula C13H18N2O3 B1660695 tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate CAS No. 820209-69-6

tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate

Cat. No. B1660695
CAS RN: 820209-69-6
M. Wt: 250.29 g/mol
InChI Key: IYWBLEISSGBHPS-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate is not well understood. However, it is believed that the compound exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential as a corrosion inhibitor for metal surfaces.

Advantages and Limitations for Lab Experiments

One of the major advantages of tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate is its potential as an antitumor agent. It has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. Additionally, it has potential applications in organic synthesis and materials science. However, one of the limitations of this compound is its low yield in the synthesis process, which can be a challenge for large-scale production.

Future Directions

There are several future directions for the research on tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate. One potential direction is to investigate its potential as an antitumor agent in preclinical and clinical studies. Additionally, further research can be conducted to optimize the synthesis process and improve the yield of the compound. This compound can also be investigated for its potential as a corrosion inhibitor for different types of metal surfaces. Finally, the compound can be studied for its potential applications in materials science and organic synthesis.

Scientific Research Applications

Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate has potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis for the preparation of biologically active compounds. Additionally, it has been investigated for its potential as a corrosion inhibitor for metal surfaces. This compound has also been studied for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

tert-butyl N-[(4-methylbenzoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-5-7-10(8-6-9)11(16)14-15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWBLEISSGBHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514565
Record name tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

820209-69-6
Record name tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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